

Application Notes and Protocols for AZD-5672 in Chemotaxis Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-5672 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 5 (CCR5)[1][2]. CCR5 is a G protein-coupled receptor that plays a crucial role in regulating the migration and infiltration of leukocytes, such as monocytes and macrophages, to sites of inflammation[3][4]. Its natural ligands include the chemokines RANTES (CCL5), MIP-1 α (CCL3), and MIP-1 β (CCL4)[3]. By blocking the interaction of these chemokines with CCR5, **AZD-5672** can inhibit the chemotactic response of these immune cells, making it a compound of interest for inflammatory diseases[2][5]. These application notes provide a detailed protocol for evaluating the inhibitory effect of **AZD-5672** on monocyte chemotaxis, a summary of its activity, and a schematic of the underlying signaling pathway.

Quantitative Data Summary

The following table summarizes the inhibitory activity of **AZD-5672** and provides representative data for other CCR5 antagonists in functional chemotaxis assays. This data is essential for designing experiments and interpreting results.

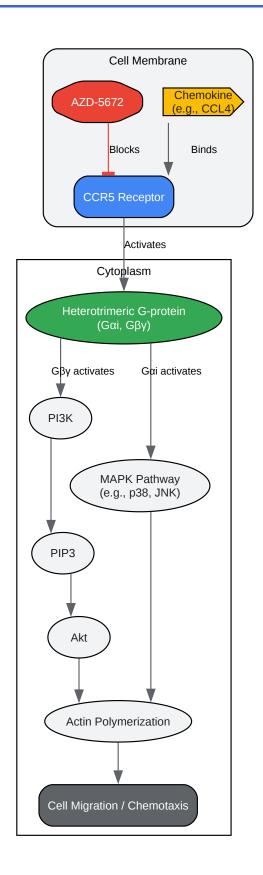


Compo und	Target	Assay Type	Cell Type	Chemoa ttractant	Paramet er	Value	Referen ce
AZD- 5672	CCR5	Binding Assay	Recombi nant	-	IC50	0.32 nM	[1]
Maraviro c	CCR5	Chemota xis Assay	Monocyt e-derived Dendritic Cells	RANTES (CCL5)	% Inhibition (at 1 μM)	~50%	[6][7]
Maraviro c	CCR5	Chemota xis Assay	Monocyt e-derived Dendritic Cells	MIP-1β (CCL4)	% Inhibition (at 1 μM)	~60%	[6][7]
Vicriviroc	CCR5	Chemota xis Assay	Ba/F3- CCR5 cells	MIP-1α (CCL3)	IC50	Not specified, but showed similar efficacy to SCH-C	[8]
TAK-779	CCR5	Anti-HIV- 1 Assay	MAGI- CCR5 cells	-	EC50	1.2 nM	[9]

Signaling Pathway

The chemotactic response mediated by CCR5 is initiated by the binding of a chemokine ligand, which triggers a conformational change in the receptor and activates intracellular signaling cascades. This ultimately leads to actin polymerization, cell polarization, and directed cell movement. **AZD-5672**, as a CCR5 antagonist, blocks these downstream events.





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CCR5 signaling pathway in chemotaxis and its inhibition by AZD-5672.



Experimental Protocols

Protocol: In Vitro Chemotaxis Assay using a Boyden Chamber

This protocol describes a method to quantify the inhibitory effect of **AZD-5672** on the chemotaxis of the human monocytic cell line, THP-1, towards the CCR5 ligand, CCL4.

Materials:

- Cells: THP-1 cells (ATCC TIB-202).
- Reagents:
 - o AZD-5672.
 - Recombinant Human CCL4/MIP-1β.
 - RPMI-1640 medium.
 - Fetal Bovine Serum (FBS).
 - o Bovine Serum Albumin (BSA).
 - · Calcein-AM.
 - o Trypan Blue.
- Equipment:
 - Boyden chamber apparatus (e.g., 96-well transwell plate with 5 μm pore size polycarbonate membrane).
 - Hemocytometer.
 - Fluorescence plate reader.
 - Humidified CO2 incubator (37°C, 5% CO2).



Centrifuge.

Procedure:

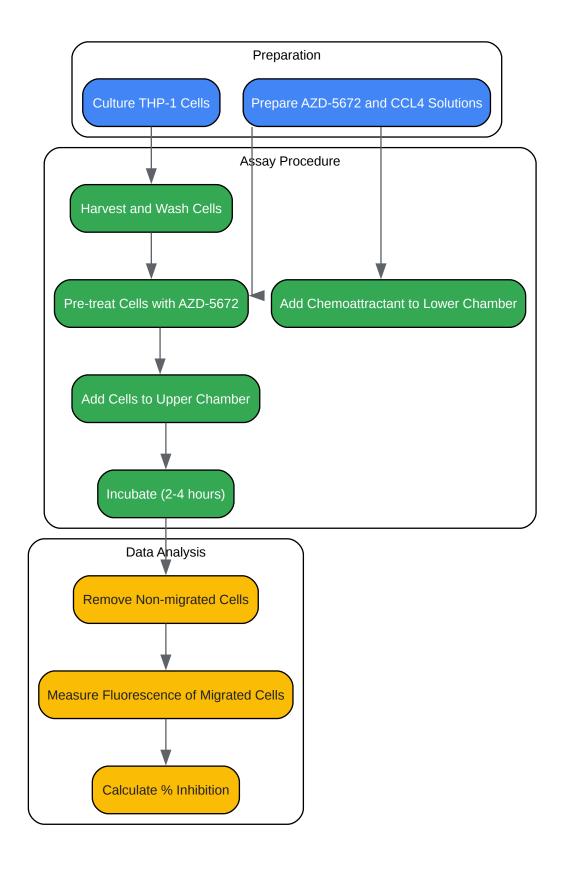
- Cell Culture:
 - Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS.
 - Maintain cell density between 1x10⁵ and 1x10⁶ viable cells/mL[10].
- Preparation of Reagents:
 - Prepare a stock solution of AZD-5672 in DMSO and make serial dilutions in serum-free RPMI-1640.
 - Reconstitute CCL4 in sterile water to a stock concentration and prepare working solutions in RPMI-1640 with 0.1% BSA.
- Cell Preparation:
 - Harvest THP-1 cells and wash with serum-free RPMI-1640.
 - Resuspend cells in serum-free RPMI-1640 at a concentration of 1x10^6 cells/mL.
 - Incubate cells with various concentrations of AZD-5672 or vehicle control (DMSO) for 30 minutes at 37°C.
 - During the last 15 minutes of incubation, add Calcein-AM to the cell suspension for fluorescent labeling.
- Chemotaxis Assay:
 - Add RPMI-1640 with 0.1% BSA containing either CCL4 (chemoattractant) or medium alone (negative control) to the lower wells of the Boyden chamber.
 - Place the transwell inserts into the wells.



- Add the pre-treated and labeled THP-1 cell suspension to the upper chamber of the inserts[11].
- Incubate the plate for 2-4 hours at 37°C in a humidified CO2 incubator[12].
- Quantification of Migration:
 - After incubation, carefully remove the inserts.
 - Wipe the top side of the membrane with a cotton swab to remove non-migrated cells.
 - Quantify the migrated cells on the bottom side of the membrane by measuring the fluorescence of Calcein-AM using a fluorescence plate reader.

Experimental Workflow Diagram:





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Experimental workflow for the chemotaxis assay.



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